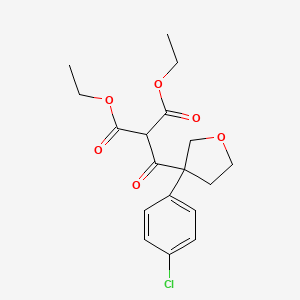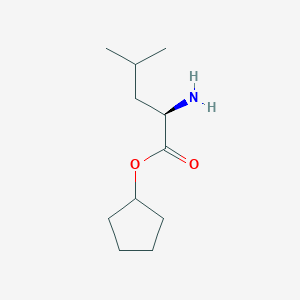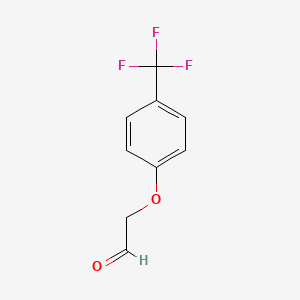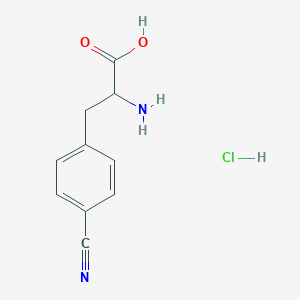
(2S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride
描述
(2S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride: is a chiral amino acid derivative with a cyanophenyl group attached to the alpha carbon
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid and 4-cyanobenzaldehyde.
Reaction Steps:
Industrial Production Methods: The industrial production of (2S)-2-amino-3-(4-cyanophenyl)propanoic acid hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the cyanophenyl group, converting it to an aminophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to (2S)-2-amino-3-(4-aminophenyl)propanoic acid hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Protein Engineering: Utilized in the design of novel proteins with enhanced properties.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
作用机制
The mechanism of action of (2S)-2-amino-3-(4-cyanophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanophenyl group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
相似化合物的比较
(2S)-2-Amino-3-phenylpropanoic acid hydrochloride: Lacks the cyanophenyl group, resulting in different chemical properties and biological activities.
(2S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: Contains a nitrophenyl group instead of a cyanophenyl group, leading to variations in reactivity and applications.
(2S)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride: Features a methoxy group, which alters its electronic and steric properties.
Uniqueness: The presence of the cyanophenyl group in (2S)-2-amino-3-(4-cyanophenyl)propanoic acid hydrochloride imparts unique electronic and steric characteristics, enhancing its binding affinity and specificity in various applications. This makes it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
2-amino-3-(4-cyanophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H |
InChI 键 |
XFSNISFWRBJSBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C#N.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
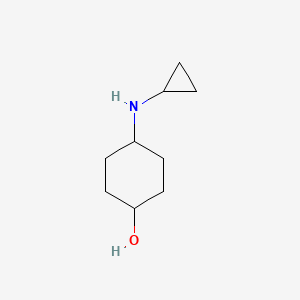
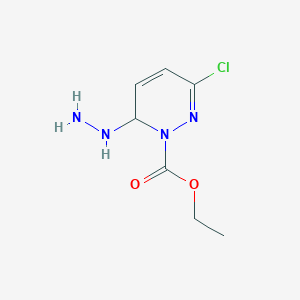
![4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8596021.png)
![1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B8596027.png)
![3-Isopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8596035.png)
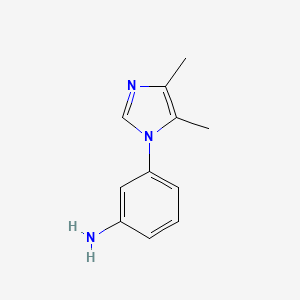
![5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene](/img/structure/B8596042.png)
![1-[5-(1-Hydroxyethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B8596049.png)

